molecular formula C14H21N3O3S B2960949 6-Cyclopropyl-2-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2097872-18-7

6-Cyclopropyl-2-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2960949
CAS No.: 2097872-18-7
M. Wt: 311.4
InChI Key: NVRGHLURUGMYSA-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C14H21N3O3S and its molecular weight is 311.4. The purity is usually 95%.
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Biological Activity

6-Cyclopropyl-2-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C14H20N4O2S
  • Molecular Weight : 304.40 g/mol

The compound primarily acts as a selective modulator of serotonin receptors, particularly the 5-HT_2C receptor. It exhibits functional selectivity towards G_q signaling pathways over β-arrestin recruitment, which is crucial for its therapeutic effects in mood disorders and psychosis .

2. Biological Activities

  • Antipsychotic Activity : In preclinical studies, the compound demonstrated significant antipsychotic-like effects in animal models, particularly in reducing amphetamine-induced hyperactivity. This suggests a potential application in treating schizophrenia and related disorders .
  • Anxiolytic Effects : The compound has shown promise in reducing anxiety-like behaviors in rodent models, indicating its potential as an anxiolytic agent .

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
AntipsychoticReduced hyperactivity
AnxiolyticDecreased anxiety-like behavior
Serotonin Receptor ModulationSelective for 5-HT_2C receptor

Case Study 1: Antipsychotic Efficacy

In a study evaluating various N-substituted (2-phenylcyclopropyl)methylamines, this compound was identified as one of the most effective compounds with an EC_50 of approximately 23 nM at the 5-HT_2C receptor. This compound exhibited minimal activity at the 5-HT_2B receptor, highlighting its selectivity and potential for reduced side effects associated with non-selective agents .

Case Study 2: Anxiety Reduction

Another study focused on the anxiolytic properties of compounds similar to this compound. The results indicated that administration led to significant reductions in anxiety-like behaviors in elevated plus-maze tests, supporting its potential use in anxiety disorders .

Properties

IUPAC Name

6-cyclopropyl-2-[(1-methylsulfonylpiperidin-4-yl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S/c1-21(19,20)16-8-6-11(7-9-16)10-17-14(18)5-4-13(15-17)12-2-3-12/h4-5,11-12H,2-3,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRGHLURUGMYSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CN2C(=O)C=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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